Melting Point Elevation of 4-(4-Chlorobenzoyl)-1H-imidazole Relative to the 2-Substituted Positional Isomer Indicates Superior Crystallinity and Handling Characteristics
The experimentally measured melting point of 4-(4-chlorobenzoyl)-1H-imidazole is 180–182 °C as reported on the Sigma-Aldrich Certificate of Analysis . In contrast, the 2-substituted isomer (CAS 62457-94-7) has a predicted melting point of approximately 145 °C based on EPI Suite computational estimation, with no experimentally validated value available in the public domain [1]. The ~35–37 °C elevation in the measured melting point of the 4-isomer is consistent with stronger intermolecular hydrogen bonding mediated by the free N–H donor, a feature absent in both the 1- and 2-substituted analogs. A higher and sharper melting point is a practical indicator of greater crystalline lattice stability, which translates into more predictable solid-state handling, reduced hygroscopicity risk, and enhanced long-term storage stability under ambient conditions (recommended storage: room temperature) .
| Evidence Dimension | Melting point (experimental vs. predicted) |
|---|---|
| Target Compound Data | 180–182 °C (experimental, Sigma-Aldrich CoA) |
| Comparator Or Baseline | 2-(4-Chlorobenzoyl)-1H-imidazole (CAS 62457-94-7): ~145 °C (EPI Suite predicted) |
| Quantified Difference | Δmp ≈ +35 to +37 °C (4-isomer higher) |
| Conditions | Target: experimental capillary method (Sigma-Aldrich quality control); Comparator: computational prediction (EPI Suite, ChemChart database) |
Why This Matters
A higher experimental melting point directly reduces the risk of solid-phase degradation, caking, or phase-change during ambient-temperature shipping and storage, lowering procurement and inventory-management risk relative to lower-melting positional isomers.
- [1] ChemChart. (4-Chlorophenyl)(1H-imidazol-2-yl)methanone (62457-94-7). Boiling Point: 363.03 °C (EPA T.E.S.T.), Melting Point: 145.05 °C (EPI Suite), Density: 1.34 g/cm³ (EPA T.E.S.T.). View Source
